molecular formula C13H12ClNO B8193894 3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine

3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193894
M. Wt: 233.69 g/mol
InChI Key: XEFYTHNBQISJTC-UHFFFAOYSA-N
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Description

3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 3’ position, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride (SOCl2).

    Methoxylation: Finally, the methoxy group is introduced using methanol and a base such as sodium methoxide (NaOCH3).

Industrial Production Methods: Industrial production of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the chloro group can lead to the formation of a biphenyl derivative with a hydroxyl group.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl-substituted biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 3’-Chloro-5-methoxy-[1,1’-biphenyl]-2-amine
  • 3’-Chloro-4-methoxy-[1,1’-biphenyl]-3-amine
  • 3’-Chloro-5-methoxy-[1,1’-biphenyl]-4-amine

Comparison: Compared to its similar compounds, 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine has a unique substitution pattern that can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-chlorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-7-10(6-12(15)8-13)9-3-2-4-11(14)5-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYTHNBQISJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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